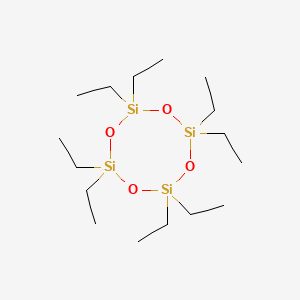

Octaethylcyclotetrasiloxane

Description

Significance of Cyclic Siloxanes in Polymer Science and Materials Engineering

Cyclic siloxanes are foundational building blocks in the synthesis of a wide array of silicone polymers. atamanchemicals.com These compounds, also known as cyclosiloxanes, are primarily utilized as monomers in ring-opening polymerization (ROP) to produce linear polysiloxanes. atamanchemicals.comgelest.com This polymerization process is a cornerstone of the silicone industry, enabling the creation of materials with diverse applications, from industrial lubricants and adhesives to consumer products and biomedical devices. atamanchemicals.com

The versatility of cyclic siloxanes stems from the ability to modify the substituents on the silicon atoms, which in turn influences the properties of the resulting polymers. researchgate.net For instance, the incorporation of different organic groups can enhance oil resistance, heat stability, or cold resistance in the final material. researchgate.net This adaptability makes cyclic siloxanes crucial in materials engineering for designing polymers with specific performance characteristics. researchgate.netmdpi.com Furthermore, the ring-chain equilibrium inherent in their polymerization allows for the synthesis of polymers with controlled molecular weights and specific end-groups, which is vital for producing well-defined telechelic polymers used in block copolymers and cross-linked materials. semanticscholar.org

The Si-O-Si bond within the siloxane ring is susceptible to cleavage by acids and bases, a reactivity that is fundamental to the ROP process. gelest.com This process can, however, be reversible at higher temperatures if cross-linking has not occurred. atamanchemicals.com The study of cyclic siloxanes also extends to their use as precursors for polymer-derived ceramics, where they enable the formation of complex ceramic shapes. atamanchemicals.com

Distinctive Characteristics and Research Focus on Octaethylcyclotetrasiloxane (OECTS) within the Cyclotetrasiloxane Family

Within the broader family of cyclosiloxanes, this compound, with the chemical formula ((C₂H₅)₂SiO)₄, holds a particular interest for researchers. The ethyl groups in OECTS impart distinct properties to the resulting polymers compared to the more common methyl-substituted siloxanes like octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net The presence of ethyl groups can lead to polymers with even lower glass transition temperatures, making them suitable for low-temperature applications in aerospace and aviation where other synthetic materials may fail. mdpi.com

Research on OECTS often centers on its ring-opening polymerization to produce poly(diethylsiloxane) (PDES). mdpi.com However, the polymerization of ethyl-substituted cyclosiloxanes like hexaethylcyclotrisiloxane (B1329422) (D₃ᴱᵗ) and OECTS presents challenges. The electron-donating effect of the ethyl groups reduces the ring-opening polymerization activity compared to their methyl-substituted counterparts. mdpi.com This necessitates more demanding reaction conditions, such as higher temperatures, to achieve polymerization. mdpi.com

The synthesis of copolymers using OECTS is another significant area of research. researchgate.netnih.gov By copolymerizing OECTS with other cyclosiloxanes, materials with a tailored combination of properties can be achieved. researchgate.net For example, the incorporation of diethylsiloxane units into a polydimethylsiloxane (B3030410) chain can modify the polymer's flexibility and thermal properties. mdpi.com The study of mixed cyclotetrasiloxanes containing both ethyl and methyl groups is also of interest for creating polymers with a regular alternation of different siloxane units. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1451-99-6 |

| Molecular Formula | C₁₆H₄₀O₄Si₄ |

| Molecular Weight | 408.83 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 295-297 °C |

| Density | 0.966 g/mL at 25 °C |

This data is compiled from publicly available chemical information sources.

Historical Context and Evolution of Research in Ethyl-Substituted Cyclosiloxanes

The history of siloxane chemistry dates back to the 19th century, with foundational work by scientists like Friedel, Crafts, and Ladenburg. gelest.com However, it was F.S. Kipping in the early 1900s who extensively studied linear and cyclic siloxane polymers, noting the distinct reactivity of the Si-O-Si bond. gelest.com The commercial production of siloxane polymers was later enabled by the "direct process" for synthesizing methylchlorosilanes, discovered by Eugene G. Rochow and R. Müller in the 1930s. gelest.com

Research into ethyl-substituted cyclosiloxanes is part of the broader evolution of organosilicon chemistry, driven by the need for polymers with specialized properties. researchgate.net The development of synthetic methods to produce organometallasiloxanes and functional oligomeric compounds has expanded the possibilities for creating complex and stereoregular cyclosiloxanes. researchgate.net

The study of the polymerization of cyclosiloxanes with substituents other than methyl groups, such as ethyl and phenyl groups, gained traction as researchers sought to create copolymers with enhanced performance. researchgate.net Early studies on the anionic copolymerization of octamethylcyclotetrasiloxane (D4) with octaphenylcyclotetrasiloxane (B1329330) revealed that the rate of copolymer formation and the yield of linear polymers decreased with an increasing proportion of the phenyl-substituted monomer. gelest.com This highlighted the significant influence of the substituent groups on polymerization kinetics and equilibrium. gelest.com More recent research has focused on developing more efficient catalytic systems and reaction conditions to overcome the lower reactivity of ethyl-substituted cyclosiloxanes and to synthesize well-defined polymers and copolymers. mdpi.comnih.gov

Structure

2D Structure

Properties

CAS No. |

1451-99-6 |

|---|---|

Molecular Formula |

C16H40O4Si4 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8-octaethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/C16H40O4Si4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H2,1-8H3 |

InChI Key |

XOCOMEGNVMCRMP-UHFFFAOYSA-N |

SMILES |

CC[Si]1(O[Si](O[Si](O[Si](O1)(CC)CC)(CC)CC)(CC)CC)CC |

Canonical SMILES |

CC[Si]1(O[Si](O[Si](O[Si](O1)(CC)CC)(CC)CC)(CC)CC)CC |

Other CAS No. |

1451-99-6 |

Origin of Product |

United States |

Synthetic Methodologies for Octaethylcyclotetrasiloxane and Analogous Ethyl Substituted Cyclosiloxanes

Direct Synthetic Routes for Octaethylcyclotetrasiloxane

The direct synthesis of this compound (OECTS) involves the formation of a cyclotetrasiloxane ring where each silicon atom is substituted with two ethyl groups. This is typically achieved through the hydrolysis and condensation of a difunctional ethyl-substituted silicon precursor.

Condensation reactions are fundamental to the formation of siloxane bonds (Si-O-Si), which constitute the backbone of cyclosiloxane rings. ijrpr.com The hydrolytic polycondensation of difunctional diorganosilanes, such as diethyldichlorosilane, is a primary method that leads to a mixture of linear polymers and cyclic products. nih.gov

Heterofunctional condensation (HFC) is a more refined approach that offers greater control over the final structure. psu.edu This method involves the reaction between two different types of functional groups, for example, a silanol (B1196071) (Si-OH) and a chlorosilane (Si-Cl), or a sodium siloxanolate (Si-ONa) and a chlorosilane. psu.edunih.gov HFC is particularly suitable for synthesizing organocyclosiloxanes with specific arrangements of functional groups. psu.edu For instance, the reaction between dihydroxydiorganosilanes and dichlorodiorganosilanes can yield cyclotetrasiloxanes. psu.edu A prominent example is the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes, which has been successfully used to create mixed cyclotetrasiloxanes. nih.govresearchgate.net

The choice of precursors and the precise control of reaction conditions are critical in directing the synthesis towards the desired cyclic product, OECTS, and minimizing the formation of linear polymers. The most common precursor for OECTS is diethyldichlorosilane, analogous to the use of dimethyldichlorosilane for the production of its methyl counterpart, octamethylcyclotetrasiloxane (B44751) (OMCTS). wikipedia.org

The hydrolysis of diethyldichlorosilane yields diethylsilanediol, which then undergoes condensation. Key reaction parameters that influence the outcome include:

Temperature : Lower temperatures, typically in the range of 40–60°C, tend to favor the intramolecular cyclization that forms cyclotetrasiloxanes over intermolecular condensation that leads to polymer chains.

Solvent : The choice of solvent is crucial. Tetrahydrofuran (B95107) (THF) has been shown to favor the formation of cyclic products. nih.govmdpi.com

Concentration : Reactions run under dilute conditions can favor intramolecular cyclization, leading to higher yields of the desired monocyclic adduct. google.com

A specific example of precursor use in a related heterofunctional condensation involves reacting 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiethylsilane (B155513) at a low temperature of -60°C in a heterogeneous phase to produce 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane.

Synthesis of Mixed Organocyclotetrasiloxanes Incorporating Ethyl Groups

Mixed organocyclotetrasiloxanes, which contain both ethyl groups and other organic substituents (like methyl) on the same ring, are of significant interest for tuning material properties. researchgate.net

Co-hydrolysis is a common technique for synthesizing mixed cyclosiloxanes. nih.gov This method involves the simultaneous hydrolysis of two or more different dichlorosilane (B8785471) precursors, for example, diethyldichlorosilane and dimethyldichlorosilane. This process generates a mixture of different silanediols that can then co-condense to form a statistical distribution of different cyclic products, including the desired mixed-substituent cyclotetrasiloxane. nih.govlpnu.ua However, a significant drawback of this method is often the low yield of the specific target cyclosiloxane, which frequently does not exceed 30%. nih.gov

A more controlled approach is the heterofunctional condensation of well-defined linear siloxane precursors. For instance, the reaction between 1,5-disodiumoxyhexamethyltrisiloxane and dichlorodiethylsilane yields 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane with preparative yields of 55–75%. nih.govmdpi.com

Maximizing the yield of the desired cyclic product while minimizing linear polymer formation is a central challenge in siloxane chemistry. Several strategies are employed to control the outcome of these reactions.

One of the most effective strategies is the manipulation of reaction conditions. The choice of solvent can significantly shift the balance between cyclic and linear products. As shown in the table below, using tetrahydrofuran (THF) as a solvent in the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes promotes the formation of cyclic products. nih.govmdpi.com Conversely, conducting the reaction in a different solvent like methyl-tret-butyl ether (MTBE) can lead to a much higher proportion of linear polymers. nih.govmdpi.com For example, in the case of dichlorodiethylsilane, using MTBE can result in up to 70% linear poly(diethyl)dimethylsiloxanes. nih.govresearchgate.net

| Dichlorosilane Precursor | Solvent | Product Distribution (Cyclic:Linear) | Cyclic Product Yield | Reference |

|---|---|---|---|---|

| Dichloromethylvinylsilane | THF | Cyclic Favored | 45% | nih.govmdpi.com |

| Dichlorodiethylsilane | THF | Cyclic Favored | ~70% | nih.gov |

| Dichlorodiethylsilane | MTBE | Linear Favored | Lower Cyclic Yield | nih.govresearchgate.net |

| Dichlorodiphenylsilane | THF | Cyclic Favored | 55% | nih.gov |

Other influential factors include:

Precursor Structure : The steric and electronic properties of the substituents on the silicon precursors play a role. For example, methyl groups are known to favor cyclization, resulting in yields as high as 75%, whereas bulkier groups like phenyl can reduce yields.

Reaction Stoichiometry : The molar ratio of reactants is critical. In condensation reactions, using an excess of one reactant, such as a dihydroxysilane, can promote the formation of long-chain linear siloxanes at the expense of the desired cyclic product. psu.edu

Catalyst : The choice of catalyst can influence reaction pathways. For example, the hydrolytic condensation of ethoxysilanes can be selectively guided by using a [Me4N]⁺OH– catalyst. researchgate.net

Novel Synthetic Strategies for Tailored Cyclic Siloxane Architectures

Beyond traditional hydrolysis and condensation, researchers are developing novel strategies to synthesize cyclic siloxanes with highly specific and complex architectures. These advanced methods offer greater control over structure and functionality.

One such approach is the dehydrocarbonative coupling of hydrosilanes with alkoxysilanes, catalyzed by B(C6F5)3. mcmaster.ca This method allows for the stepwise construction of branched and other explicit siloxane architectures with a high degree of control. mcmaster.ca This catalyst has also been used for the dehydrogenative coupling synthesis of cyclosiloxanes with specialized substituents, such as oligo(ethylene glycol) groups. acs.org

Another innovative strategy involves the intramolecular condensation of functionalized monocyclic siloxanes. researchgate.net By starting with a pre-formed cyclotetrasiloxane or cyclohexasiloxane that has been functionalized with alkoxysilyl groups, subsequent hydrolysis and intramolecular condensation can lead to the formation of complex polycyclic and cage siloxane structures in high yields. researchgate.net This "bottom-up" approach allows for the introduction of different organic groups in precisely controlled arrangements. researchgate.net

The Piers-Rubinsztajn reaction represents another modern, scalable method for preparing polysiloxane ring polymers from α,ω-hydride-terminated linear precursors. dtu.dk This one-pot reaction is attractive for large-scale production due to the commercial availability of the necessary reagents. dtu.dk These advanced synthetic routes are paving the way for the design of new siloxane-based materials with tailored properties.

Polymerization Reactions Involving Octaethylcyclotetrasiloxane As a Monomer

Ring-Opening Polymerization (ROP) of Cyclic Siloxanesgelest.comresearchgate.net

Ring-opening polymerization (ROP) is a fundamental method for synthesizing high molecular weight linear polysiloxanes from cyclic siloxane monomers. gelest.comresearchgate.net The process involves the cleavage of the silicon-oxygen (Si-O-Si) bond within the monomer ring, followed by the reformation of these bonds to construct the linear polymer chain. gelest.com This technique offers significant advantages over polycondensation reactions, as it avoids the formation of low molecular weight byproducts and allows for better control over the macromolecular structure. gelest.comresearchgate.net The polymerization can be initiated by either anionic or cationic species, leading to distinct reaction mechanisms and kinetics. gelest.com

Anionic Ring-Opening Polymerization (ROP) Mechanisms and Kineticsmdpi.comnih.gov

Anionic ring-opening polymerization (AROP) is a widely utilized method for synthesizing polydiorganosiloxanes. nih.gov The reaction is initiated by nucleophilic reagents that attack the silicon atom in the cyclosiloxane ring, leading to the formation of a silanolate anion which serves as the active center for polymer chain growth. mdpi.comnih.gov However, the process is often accompanied by side reactions, such as depolymerization through "backbiting" and chain transfer, which can lead to the formation of low molecular weight cyclic products and a redistribution of polymer chain lengths. mdpi.comnih.govresearchgate.net

Initiation: The AROP process begins when a nucleophilic initiator, such as a hydroxide (B78521) or silanolate ion, attacks an electrophilic silicon atom within the Octaethylcyclotetrasiloxane (OECTS) ring. This attack cleaves a siloxane bond, opening the ring and generating a linear siloxane chain with a terminal silanolate anion. This silanolate is the active center for subsequent chain growth. gelest.commdpi.comresearchgate.net

Propagation: The propagation phase involves the newly formed silanolate active center nucleophilically attacking another OECTS monomer molecule. gelest.comresearchgate.net This sequential addition of monomer units to the active chain end results in the elongation of the polymer backbone. The process continues as long as monomer is available and the active center is not terminated. mdpi.comresearchgate.net

A variety of initiators can be used for the AROP of cyclosiloxanes, including hydroxides of alkali metals (e.g., potassium hydroxide), quaternary ammonium (B1175870) and phosphonium (B103445) bases, and their corresponding siloxanolates. mdpi.comnih.gov Siloxanolates are often preferred as they exhibit better solubility in the bulk monomer or polymerization medium compared to simple hydroxides. gelest.com

The reactivity in AROP is significantly influenced by several factors:

Counter-ion: The nature of the cation associated with the silanolate active center affects the polymerization rate. The rate generally increases with the size of the alkali metal cation, following the series: Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺. gelest.com

Aggregation: Silanolate ion pairs have a strong tendency to form aggregates, which are typically non-propagating or "dormant" species. This aggregation reduces the concentration of active centers and can lead to complex polymerization kinetics, often with a fractional order with respect to the initiator concentration. gelest.com

Promoters: To enhance the polymerization rate, strong uncharged nucleophiles such as dimethylsulfoxide (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can be added as promoters. These agents solvate the cation, breaking up the silanolate aggregates and forming more reactive, separated ion pairs. gelest.com

Substituents on Silicon: The organic groups attached to the silicon atoms have a pronounced effect on monomer reactivity. Electron-donating substituents, such as the ethyl groups in OECTS, reduce the rate of anionic polymerization compared to the methyl groups in its more common analog, octamethylcyclotetrasiloxane (B44751) (D4). mdpi.com This is due to a combination of increased steric hindrance and the inductive effect of the ethyl groups, which makes the silicon atom less electrophilic and thus less susceptible to nucleophilic attack. gelest.commdpi.com

| Factor | Influence on Polymerization Rate | Example/Reason | Reference |

|---|---|---|---|

| Counter-ion Size | Increases with larger cation size (Li⁺ to Cs⁺) | Weaker ion-pairing with larger cations leads to a more reactive silanolate anion. | gelest.com |

| Initiator Aggregation | Decreases rate | Aggregates form dormant, non-propagating species, reducing the concentration of active centers. | gelest.com |

| Promoters (e.g., DMSO) | Increases rate | Break up aggregates and form more reactive, separated ion pairs. | gelest.com |

| Si-Substituent | Electron-donating groups (e.g., ethyl) decrease rate | Increased steric hindrance and reduced electrophilicity of the silicon atom. | gelest.commdpi.com |

Kinetic studies of the AROP of cyclosiloxanes often show that the reaction is first order with respect to both the monomer and the initiator concentrations. researchgate.net However, the tendency of silanolate active centers to aggregate can result in a more complex, fractional kinetic order for the initiator. gelest.com

For OECTS specifically, the rate of polymerization is known to be slower than that of octamethylcyclotetrasiloxane (D4). mdpi.com This reduced reactivity is attributed to the electron-releasing nature and greater steric bulk of the ethyl groups compared to methyl groups. gelest.commdpi.com While a specific rate law for the bulk polymerization of OECTS is not extensively detailed in readily available literature, the general rate expression can be described as:

Rp = kp[P*][M]

where:

Rp is the rate of polymerization.

kp is the propagation rate constant.

[P*] is the concentration of active propagating centers (silanolates).

[M] is the monomer (OECTS) concentration.

The concentration of active centers, [P*], is heavily dependent on the equilibrium between dormant aggregates and active, unaggregated species, which is influenced by the choice of initiator, counter-ion, and the presence of any promoters. gelest.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kineticsgelest.comnanochemres.orgnanochemres.org

Cationic ring-opening polymerization (CROP) of cyclosiloxanes is an alternative to AROP, typically initiated by strong acids. gelest.com The mechanism is generally considered more complex than its anionic counterpart, involving various active species and competing reactions. gelest.comnanochemres.org The process is characterized by the electrophilic attack of a cationic species on a siloxane oxygen atom, activating the monomer for polymerization. gelest.com Like AROP, CROP is an equilibrium process where propagation competes with backbiting and chain transfer reactions, leading to the formation of a mixture of linear polymers and cyclic oligomers. gelest.com

Strong protic acids, such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H), are the most common catalysts for the CROP of cyclosiloxanes. gelest.commdpi.com More recently, photoinitiators like diphenyliodonium (B167342) salts have been used to generate protonic acids upon UV irradiation, enabling photoinitiated CROP. mdpi.comitu.edu.tritu.edu.tr

The generally accepted mechanism involves the following steps:

Initiation: The acid protonates one of the electron-rich oxygen atoms of the OECTS ring, creating an activated monomer.

Propagation: The polymer chain grows through the addition of monomer to the activated chain end, a process that may involve transitory tertiary silyloxonium ions. gelest.com The molecular weight of the polymer typically increases linearly with monomer conversion. gelest.com

Chain Transfer and Backbiting: Deactivation and chain transfer processes occur continuously throughout the polymerization, leading to a broadening of the molecular weight distribution and the formation of a significant fraction of cyclic byproducts. gelest.com

In contrast to anionic polymerization, the rate of cationic polymerization is decreased by electron-withdrawing substituents at the silicon atom. gelest.com Consequently, the electron-donating ethyl groups in OECTS are expected to increase the electron density of the siloxane oxygen atoms, potentially making them more susceptible to protonation and thus increasing the monomer's reactivity in CROP compared to its methyl-substituted analog, D4. gelest.com

| Feature | Anionic ROP | Cationic ROP | Reference |

|---|---|---|---|

| Initiators/Catalysts | Strong bases (e.g., KOH, R₄NOH, silanolates) | Strong protic acids (e.g., H₂SO₄, CF₃SO₃H) | gelest.commdpi.com |

| Active Center | Silanolate anion (-Si-O⁻) | Silyloxonium ion or protonated silanol (B1196071) end-group | gelest.commdpi.com |

| Effect of Electron-Donating Si-Substituents (like Ethyl) | Decreases polymerization rate | Increases polymerization rate (in principle) | gelest.commdpi.com |

| Side Reactions | Backbiting, chain transfer (equilibration) | Backbiting, chain transfer, condensation | gelest.commdpi.com |

Emulsion Polymerization Approaches

Emulsion polymerization is an industrially significant technique for producing high molecular weight polymers in a stable aqueous latex form. For cyclosiloxanes, this method offers advantages over bulk polymerization, including higher monomer conversion, lower formation of cyclic oligomers, and better control over polymer molecular weight distribution. nih.gov The process is typically a cationic ring-opening polymerization initiated by an acidic surfactant, such as dodecylbenzenesulfonic acid (DBSA), which acts as both a catalyst and an emulsifier. nih.gov

While the cationic emulsion polymerization of octamethylcyclotetrasiloxane (OMCTS, D4) is well-documented, specific studies detailing the emulsion polymerization of OECTS are less common. nih.govmdpi.comnih.gov However, the established mechanism for D4 provides a framework for understanding the expected behavior of OECTS. The polymerization is believed to occur at the monomer-water interface, where the acidic catalyst facilitates the opening of the siloxane ring. researchgate.net A "starved feed" approach, where the monomer is added dropwise to the aqueous catalyst solution, can be employed to maintain a low concentration of cyclic siloxanes throughout the reaction and achieve better process control. nih.govnih.gov

For OECTS, the presence of eight ethyl groups instead of methyl groups would be expected to significantly influence the reaction kinetics. The bulkier ethyl groups can sterically hinder the approach of the catalytic species to the siloxane bond, and their electron-donating inductive effect makes the silicon atom less electrophilic, thereby slowing the rate of cationic attack and subsequent ring-opening. Consequently, the emulsion polymerization of OECTS would likely require more forcing conditions (e.g., higher temperatures or catalyst concentrations) to achieve comparable conversion rates to OMCTS.

Comparative Polymerization Behavior of this compound versus Other Cyclosiloxanes (e.g., Octamethylcyclotetrasiloxane)

The polymerization behavior of cyclosiloxanes is critically dependent on two main factors: ring strain and the nature of the substituents on the silicon atoms. Hexamethylcyclotrisiloxane (B157284) (D3), for example, polymerizes much more rapidly than octamethylcyclotetrasiloxane (D4) due to its significantly higher ring strain (10.5 kJ/mol for D3 vs. 1.0 kJ/mol for D4), which provides a strong thermodynamic driving force for polymerization. ntnu.no

When comparing OECTS with its methyl-substituted analog, OMCTS, the primary difference lies in the substituent effects, as both are relatively strain-free tetramers. The ethyl groups of OECTS influence its reactivity in two ways:

Steric Hindrance: The larger size of the ethyl groups compared to methyl groups impedes the approach of initiators and propagating chain ends to the silicon-oxygen bond, reducing the rate of both anionic and cationic polymerization.

Inductive Effect: Ethyl groups are more electron-donating than methyl groups. This increases the electron density on the silicon atoms, making them less susceptible to nucleophilic attack in anionic ROP. In cationic ROP, this effect can destabilize the positively charged intermediates.

These factors combine to make OECTS significantly less reactive than OMCTS. The ring-opening polymerization of ethyl-substituted cyclics like hexaethylcyclotrisiloxane (B1329422) (D3Et) is known to be challenging, often requiring high temperatures (e.g., 140 °C or higher with a KOH catalyst) to achieve reasonable yields of poly(diethylsiloxane) (PDES). nih.gov This contrasts with the more facile polymerization of the corresponding methyl-substituted monomers.

| Characteristic | Octamethylcyclotetrasiloxane (OMCTS) | This compound (OECTS) | Reference |

|---|---|---|---|

| Substituent Group | Methyl (-CH₃) | Ethyl (-C₂H₅) | researchgate.net |

| Relative Reactivity | Higher | Lower | nih.gov |

| Governing Factors | Lower steric hindrance, less electron-donating | Higher steric hindrance, more electron-donating | nih.gov |

| Typical Polymerization Conditions | Milder conditions (lower temperature/catalyst loading) | More forcing conditions (higher temperature/catalyst loading) | nih.gov |

| Resulting Polymer | Poly(dimethylsiloxane) (PDMS) | Poly(diethylsiloxane) (PDES) | researchgate.net |

| Polymer Glass Transition Temp. (Tg) | ~ -125 °C | ~ -140 °C | nih.govresearchgate.net |

Copolymerization Strategies Utilizing Ethyl-Substituted Cyclosiloxanes

Synthesis of Polydiorganosiloxane Copolymers with Controlled Composition and Sequence

Copolymerization of OECTS with other cyclosiloxanes is a versatile strategy to create polysiloxanes with tailored properties. By incorporating diethylsiloxane units into a polymer backbone, properties such as the glass transition temperature can be modified. nih.gov The synthesis of these copolymers can be tailored to achieve different sequence distributions, primarily random or block structures.

Random Copolymers are typically synthesized via equilibrium ring-opening copolymerization. researchgate.net In this approach, a mixture of OECTS and another cyclosiloxane, such as OMCTS, is allowed to polymerize in the presence of a catalyst (anionic or cationic) until a thermodynamic equilibrium is reached between the linear polymer chains and various cyclic species. gelest.com This process results in a random distribution of the different siloxane units along the polymer chain. Research has demonstrated the synthesis of random copolymers of poly(diethylsiloxane) with units like dimethylsiloxane and methylphenylsiloxane. researchgate.net

Block Copolymers with well-defined segments are most effectively prepared using living anionic polymerization. oclc.org This method involves the sequential addition of monomers. For instance, a living polydimethylsiloxane (B3030410) chain can be initiated from the ROP of a more reactive monomer like hexamethylcyclotrisiloxane (D3), followed by the addition of an ethyl-substituted cyclosiloxane to grow a second, distinct block. This technique allows for precise control over the length of each block, leading to copolymers with controlled composition and narrow molecular weight distributions. oclc.org

| Copolymer Type | Monomers | Synthesis Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Random Copolymer | This compound (OECTS) + Octamethylcyclotetrasiloxane (OMCTS) | Equilibrium Ring-Opening Polymerization | Random distribution of diethylsiloxane and dimethylsiloxane units | researchgate.net |

| Random Copolymer | Hexaethylcyclotrisiloxane (D₃ᴱᵗ) + Tetramethylcyclotetrasiloxane (D₄ᴴ) | Acid-Catalyzed Ring-Opening Polymerization | Random copolymer with diethylsiloxane and methylhydrosiloxane units | nih.gov |

| Block Copolymer | Sequential addition of different cyclosiloxane monomers | Living Anionic Ring-Opening Polymerization | Well-defined blocks of different polysiloxanes (e.g., PDES-b-PDMS) | oclc.org |

Formation of Linear Oligomers with Alternating Organosilyl Units

The synthesis of polysiloxanes with a perfectly alternating sequence of different monomer units requires non-equilibrium methods that offer a high degree of structural control. Standard ring-opening copolymerization of a mixture of cyclosiloxanes typically leads to random or blocky structures rather than perfectly alternating ones.

A powerful method for creating strictly alternating siloxane copolymers is heterofunctional polycondensation . researchgate.netunisa.edu.au This strategy involves the reaction of two different difunctional monomers, where each monomer has reactive end groups that will only react with the other monomer type. For example, a diethylsilanediol, HO-Si(Et)₂-OH, could be reacted with a difunctional silane (B1218182) containing leaving groups, such as dichlorodimethylsilane, Cl-Si(Me)₂-Cl. The condensation reaction between the hydroxyl and chloro groups forms a siloxane bond and eliminates HCl, leading to a polymer with a strictly alternating [-Si(Et)₂-O-Si(Me)₂-O-]n structure. This approach bypasses the chain scission and redistribution reactions common in equilibrium ROP, allowing for precise sequence control. researchgate.netunisa.edu.au

Design of Star-Shaped and Branched Polysiloxane Architectures

Beyond linear chains, OECTS can be used to create more complex polymer architectures, such as star-shaped and branched structures. These architectures result in unique rheological and physical properties compared to their linear analogs, including lower solution viscosity for a given molecular weight. researchgate.net

Star-shaped polymers consist of multiple linear polymer "arms" radiating from a central core. A common synthetic route is the "grafting-onto" method, where pre-formed poly(diethylsiloxane) arms are attached to a multifunctional core molecule. researchgate.netmdpi.com The PDES arms can be synthesized via living anionic ROP of an ethyl-substituted cyclosiloxane, which provides good control over arm length and produces arms with a reactive end-group. These arms can then be attached to a core (e.g., a silsesquioxane cage or a molecule with multiple reactive sites) through a high-efficiency coupling reaction, such as platinum-catalyzed hydrosilylation between Si-H and vinyl groups. mdpi.com

Branched polysiloxanes , including hyperbranched and dendritic structures, can be synthesized using monomers that contain more than two reactive functionalities. For instance, the Piers-Rubinsztajn reaction, which involves the dehydrocoupling of hydrosilanes and alkoxysilanes catalyzed by a strong Lewis acid like B(C₆F₅)₃, is a versatile method for creating complex, branched silicone structures under mild conditions. mdpi.commdpi.com By using monomers with multiple Si-H or Si-OR groups, branching points can be introduced into the polymer structure, leading to hyperbranched or dendritic architectures. mdpi.com

Control of Polymer Architecture and Molecular Weight Distribution in OECTS-Derived Polymers

Achieving precise control over the molecular weight (MW), molecular weight distribution (MWD), and architecture of polymers derived from OECTS is essential for tailoring their properties for specific applications. The choice of polymerization method is the primary determinant of this control.

Molecular Weight Control:

In living anionic ring-opening polymerization , the number-average molecular weight (Mn) is directly determined by the molar ratio of the monomer consumed to the initiator concentration. This method offers the most precise control over the final chain length, as chain termination and transfer reactions are absent. ntnu.no

In equilibrium ring-opening polymerization , molecular weight is controlled by the addition of a chain transfer agent, often a disiloxane (B77578) like hexaethyldisiloxane (B1329380) for an ethyl-based system. epa.gov The concentration of this agent determines the final average molecular weight, but the control is less precise than in living systems.

Molecular Weight Distribution (MWD) Control:

Living anionic ROP of strained cyclic monomers like hexaethylcyclotrisiloxane (D3Et) is the ideal method for producing PDES with a very narrow MWD, characterized by a low polydispersity index (PDI, Mw/Mn) approaching 1.0. oclc.org

Equilibrium ROP , whether cationic or anionic, involves competing polymerization, depolymerization, and chain scrambling reactions. This leads to a thermodynamic distribution of chain lengths, typically a Flory-Schulz distribution, with a PDI approaching 2.0. epa.gov

Architecture Control: Control over polymer architecture (linear, star, branched) is achieved through the strategic selection of monomers, initiators, and coupling chemistries, as detailed in section 3.2. Linear polymers are formed from difunctional monomers. Star polymers require multifunctional initiators or core molecules. mdpi.com Branched and hyperbranched polymers are synthesized using monomers that contain inherent branching sites. mdpi.com

| Polymerization Method | MW Control | MWD (PDI) Control | Achievable Architectures | Reference |

|---|---|---|---|---|

| Living Anionic ROP | High (Monomer/Initiator ratio) | Narrow (PDI ≈ 1.0-1.2) | Linear, Block, Star (with multifunctional initiator) | ntnu.nooclc.org |

| Equilibrium Anionic/Cationic ROP | Moderate (via chain transfer agents) | Broad (PDI ≈ 2.0) | Linear, Random Copolymers | researchgate.netepa.gov |

| Heterofunctional Polycondensation | Moderate (stoichiometry dependent) | Varies, can be broad | Linear (Alternating Copolymers) | researchgate.netunisa.edu.au |

| "Grafting-onto" with Coupling Chemistry | High (based on pre-formed arms) | Narrow (if arms are from living ROP) | Star, Branched | mdpi.com |

Advanced Reaction Mechanisms and Chemical Transformations of Octaethylcyclotetrasiloxane Derivatives

Catalytic Rearrangement Reactions in Organosilicon Chemistry

Catalytic rearrangement, particularly through ring-opening polymerization (ROP), is a primary method for converting cyclic siloxane monomers like OECTS into high-molecular-weight linear polysiloxanes. This transformation is crucial for the synthesis of silicone polymers and can be initiated by a range of cationic or anionic catalysts.

The ring-opening polymerization of cyclosiloxanes involves the cleavage of the silicon-oxygen (Si-O) bond within the cyclic structure, followed by the propagation of a linear polymer chain. The specific mechanism is highly dependent on the type of catalyst employed.

Anionic Polymerization: This process is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH) or silanolates. The mechanism proceeds via a nucleophilic attack on a silicon atom of the cyclosiloxane ring by the initiator, leading to the formation of a linear silanolate active center. This active center then propagates by sequentially attacking and opening other monomer rings. The reaction is generally considered a "living" polymerization in the absence of terminating agents, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersity. The process eventually reaches a thermodynamic equilibrium between the linear polymer chains and various cyclic species.

Cationic Polymerization: Strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids are used to initiate cationic ROP. The mechanism involves the protonation of a siloxane oxygen atom, creating an oxonium ion, or coordination of a Lewis acid to the oxygen. This activation makes the adjacent silicon atom highly electrophilic and susceptible to nucleophilic attack by another monomer molecule. The propagation continues through this mechanism, though the process can be more complex than anionic polymerization due to the potential for backbiting reactions, which lead to the formation of different-sized cyclosiloxanes, and chain transfer reactions.

The reactivity of the cyclosiloxane ring is influenced by ring strain. Smaller rings, such as hexamethylcyclotrisiloxane (B157284) (D3), are highly strained and polymerize rapidly. Octaethylcyclotetrasiloxane, analogous to the well-studied octamethylcyclotetrasiloxane (B44751) (D4), is comparatively less strained, and its polymerization is primarily driven by entropy, leading to an equilibrium between the monomer, the linear polymer, and other cyclic species. gelest.comdigitellinc.com

Table 1: Comparison of Catalysts for Ring-Opening Polymerization of Cyclosiloxanes

| Catalyst Type | Examples | Mechanism | Key Characteristics |

| Anionic | KOH, NaOH, R4NOH, KOOCSiR2(...)OSiR2OOK | Nucleophilic attack on Si | Living polymerization, equilibrium control, sensitive to acidic impurities |

| Cationic | H2SO4, CF3SO3H, Lewis Acids | Electrophilic attack on O | Prone to backbiting and chain transfer, less common industrially |

| Photoinitiated | Onium salts (e.g., diphenyl iodonium (B1229267) salts) | Photogeneration of Brønsted acids or silylium (B1239981) cations | Allows for spatial and temporal control of polymerization |

The primary application of catalytic rearrangement of OECTS is the synthesis of polyethylsiloxanes (PES). By controlling the polymerization conditions and using specific end-capping agents, a wide array of functional polysiloxanes can be created. ukessays.com For instance, quenching a living anionic polymerization with a functionalized chlorosilane introduces specific end-groups to the polymer chain.

Furthermore, copolymerization of OECTS with other substituted cyclosiloxanes allows for the incorporation of various functional groups (e.g., vinyl, phenyl, aminoalkyl) as pendants along the polymer backbone. vot.pl These functional groups provide sites for subsequent chemical modifications, such as cross-linking or grafting, enabling the production of specialized silicone materials like elastomers, resins, and coatings.

Hydrosilylation and Other Functionalization Reactions on OECTS-Derived Structures

Hydrosilylation is a powerful and versatile reaction in organosilicon chemistry used to form silicon-carbon bonds. mdpi.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.comyoutube.com For polymers derived from OECTS, this reaction is a key method for functionalization or cross-linking.

The process typically requires a catalyst, with platinum-based complexes like Karstedt's catalyst being particularly effective and widely used. mdpi.com The general mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the alkylsilane product. mdpi.com

For polyethylsiloxane structures derived from OECTS to undergo hydrosilylation, they must first possess either Si-H groups or unsaturated pendant groups (e.g., vinyl groups).

Functionalization of Si-H Containing Polymers: A poly(ethylsiloxane-co-ethylhydrosiloxane) copolymer can be synthesized and subsequently reacted with various molecules containing terminal double bonds (e.g., allyl alcohol, allyl amine) to introduce a wide range of functionalities.

Reactions of Vinyl-Functionalized Polymers: If OECTS is copolymerized with a vinyl-substituted cyclosiloxane, the resulting polymer will have pendant vinyl groups. These can then be reacted with a molecule containing an Si-H group, which is useful for cross-linking the polymer chains to form silicone elastomers or for grafting other molecules onto the siloxane backbone. researchgate.net

This reaction is highly efficient and proceeds with high yield, making it a cornerstone of the silicone industry for producing everything from specialty coatings to biomedical devices. pnnl.gov

Table 2: Key Parameters in Catalytic Hydrosilylation

| Parameter | Description |

| Catalyst | Typically platinum-based (e.g., Karstedt's, Speier's catalyst). The choice affects reaction rate and selectivity. |

| Substrates | A molecule with a Si-H bond and a molecule with an unsaturated bond (e.g., C=C, C≡C). |

| Reaction Conditions | Often performed at mild temperatures. The reaction is exothermic and may require heat dissipation. google.com |

| Side Reactions | Isomerization of the alkene and dehydrogenative silylation can occur, depending on the catalyst and conditions. mdpi.com |

Analytical Methodologies in Octaethylcyclotetrasiloxane Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of octaethylcyclotetrasiloxane, providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of siloxane compounds. Both proton (¹H) and silicon-29 (²⁹Si) NMR provide unique insights into the molecular environment.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the ethyl groups attached to the silicon atoms. These would typically appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The integration of these peaks would confirm the ratio of methylene to methyl protons. In studies of similar organosiloxanes, ¹H MAS NMR spectra have been used to confirm the grafting of alkyl siloxane species, with broad peaks centered around 0.0 ppm being indicative of such structures. nih.gov

²⁹Si NMR: This technique provides direct information about the silicon-oxygen backbone. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, indicative of the chemically equivalent silicon atoms within the cyclic D₄ structure (where 'D' represents a difunctional R₂SiO unit). Solid-state ²⁹Si NMR is particularly useful for characterizing the structures of siloxanes grafted onto surfaces, such as silica, and can provide information on the degree of condensation reactions. mdpi.com

Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H | Si-CH₂-CH₃ | ~0.5 - 1.0 | Quartet |

| ¹H | Si-CH₂-CH₃ | ~0.9 - 1.2 | Triplet |

| ²⁹Si | O-Si(Et)₂-O | ~ -20 to -22 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule based on their vibrational frequencies. gelest.com For this compound, the FTIR spectrum is dominated by strong absorptions related to the siloxane framework and the ethyl substituents.

The most prominent feature in the FTIR spectrum of siloxanes is the strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds, which typically appears in the 1000–1200 cm⁻¹ range. mdpi.com The exact position of this band can be influenced by the ring strain in cyclic siloxanes; for example, the band becomes stronger in cyclotrisiloxanes compared to other structures. gelest.com Other key vibrations include C-H stretching and bending from the ethyl groups. The disappearance of the Si-H stretching band (around 2100 cm⁻¹) can be used to monitor the completion of hydrosilylation reactions used to synthesize functionalized siloxanes. sciepub.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~2950, ~2870 | C-H Asymmetric & Symmetric Stretch | Medium-Strong |

| ~1460, ~1380 | C-H Bending | Medium |

| ~1230 | Si-CH₂ Bending | Medium |

| ~1100-1000 | Si-O-Si Asymmetric Stretch | Very Strong, Broad |

| ~700-800 | Si-C Stretch / CH₂ Rock | Medium-Strong |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are vital for separating components of a mixture and performing quantitative analysis, which is crucial for assessing the purity of this compound and characterizing its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like cyclic siloxanes. researchgate.net It is widely used to determine the purity of this compound and to quantify its presence, even at trace levels, in various matrices. researchgate.netmountainscholar.org In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification. For cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4), the base peak in the mass spectrum is often the [M-CH₃]⁺ ion. jeol.com A similar loss of an ethyl group ([M-C₂H₅]⁺) would be expected for this compound. One of the analytical challenges in GC-MS of siloxanes is potential background contamination from silicone-based products, such as GC septa and column phases, which can interfere with the analysis. researchgate.netchromforum.org

While GC-MS is ideal for the small cyclic monomer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the central technique for characterizing the polymers synthesized from this compound. azom.com GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight and molar mass distribution of the resulting polyethylsiloxane. azom.commalvernpanalytical.com

This information is critical as it directly influences the final properties of the polymer, such as its viscosity and mechanical strength. lcms.cz Key parameters obtained from GPC analysis include the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ), which describes the breadth of the molecular weight distribution. For accurate analysis of polysiloxanes, toluene is often a preferred solvent over tetrahydrofuran (B95107) (THF), as PDMS can be isorefractive with THF, leading to poor signal detection. lcms.cz

Table 3: Key Parameters from GPC Analysis of Polysiloxanes

| Parameter | Description | Significance |

| Mₙ (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Mₒ (Weight-Average Molecular Weight) | An average that accounts for the contribution of larger molecules more heavily. | Relates to properties like strength and toughness. |

| PDI (Polydispersity Index) | The ratio of Mₒ to Mₙ, indicating the breadth of the molecular weight distribution. | A value of 1.0 indicates a monodisperse polymer; higher values indicate a broader distribution. |

Advanced Analytical Approaches for Complex Siloxane Systems

For more complex siloxane systems, including copolymers, functionalized materials, and formulated products, advanced analytical methods are employed to gain deeper insights.

Advanced Polymer Chromatography (APC™): This is a modern evolution of GPC that utilizes smaller particle-size columns and an ultra-high-performance liquid chromatography (UPLC™) system. APC offers significantly faster analysis times and higher resolution, particularly in the low molecular weight range, which is beneficial for resolving oligomers.

Multi-Detector GPC Systems: To obtain a more complete characterization of polymers, GPC systems can be equipped with multiple detectors, such as refractive index (RI), light scattering, and viscometer detectors. azom.commalvernpanalytical.com This setup allows for the determination of absolute molecular weight without relying on column calibration with standards of a different chemistry, as well as providing information on the polymer's structure, branching, and intrinsic viscosity. malvernpanalytical.comlcms.cz

Element-Specific Detectors: For analyzing siloxanes in complex matrices like biogas, GC can be coupled with an Atomic Emission Detector (AED). The AED can be set to monitor the specific emission wavelength of silicon, providing high selectivity for siloxane compounds over a hydrocarbon background. eurofinsus.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical states of atoms on the surface of a material. mdpi.com In the context of siloxane research, XPS is valuable for analyzing thin silane (B1218182) layers grafted onto substrates like silicon wafers, allowing for the quantification of surface functional group densities. acs.org

Environmental Chemical Fate: Mechanistic Degradation Pathways of Octaethylcyclotetrasiloxane

Chemical Degradation Mechanisms of Cyclic Siloxanes in Environmental Compartments

The chemical degradation of cyclic siloxanes like Octaethylcyclotetrasiloxane in the environment is primarily driven by hydrolysis and oxidation reactions. These processes lead to the breakdown of the siloxane ring and the transformation of the ethyl side chains.

Hydrolysis is a key degradation pathway for cyclic siloxanes in aqueous environments. The reaction involves the cleavage of the silicon-oxygen (Si-O) bonds in the siloxane ring by water, leading to the formation of linear siloxane oligomers and ultimately monomeric silanols. For this compound, the primary hydrolysis product is expected to be diethylsilanediol.

The rate of hydrolysis is significantly influenced by pH. While the reaction is slow at neutral pH, it is catalyzed by both acidic and basic conditions. The mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the silicon atom, or the protonation of the siloxane oxygen atom, which facilitates the ring-opening.

Table 1: Factors Influencing the Hydrolysis of Cyclic Siloxanes

| Factor | Influence on Hydrolysis Rate | Mechanistic Implication |

|---|---|---|

| pH | Increased rate at low and high pH | Acid or base catalysis of Si-O bond cleavage. |

| Temperature | Increased rate with higher temperature | Provides activation energy for the reaction. |

| Adsorption | Can decrease the rate in the aqueous phase | Reduces the availability of the compound for hydrolysis. |

The final hydrolysis product of this compound, diethylsilanediol, is more water-soluble and is expected to be more amenable to further degradation, including biodegradation.

In the atmosphere, cyclic siloxanes are primarily degraded by reaction with hydroxyl (OH) radicals. nih.gov This oxidation process is initiated by the abstraction of a hydrogen atom from one of the ethyl groups, leading to the formation of a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical.

The subsequent reactions of the peroxy radical are complex and can lead to a variety of oxidation products. For methyl-substituted siloxanes, products such as siloxanols and formate (B1220265) esters have been identified. nih.gov By analogy, the oxidation of this compound is expected to yield products resulting from the oxidation of the ethyl groups, such as hydroxyethyl (B10761427) and acetoxy derivatives, alongside ring-opened products.

In soil and sediment, oxidation can be mediated by minerals and other reactive species. However, hydrolysis and biodegradation are generally considered the more dominant degradation pathways in these compartments.

Biodegradation Pathways: Mechanistic Aspects of Microbial Transformations

Biodegradation of cyclic siloxanes has been observed under both aerobic and anaerobic conditions, although the rates can be slow. For the closely related compound octamethylcyclotetrasiloxane (B44751) (D4), biodegradation has been demonstrated in sewage sludge under anaerobic conditions, leading to the formation of dimethylsilanediol. nih.gov This suggests that microorganisms possess the enzymatic machinery to cleave the siloxane bond.

The initial step in the biodegradation of cyclic siloxanes is believed to be the hydrolytic opening of the siloxane ring, which may be enzymatically mediated. This would convert the cyclic structure into a linear siloxanediol. Following ring cleavage, the ethyl groups of the resulting diethylsiloxanes could be susceptible to microbial oxidation.

Table 2: Microbial Degradation of Cyclic Siloxanes

| Condition | Primary Mechanism | Key Products |

|---|---|---|

| Anaerobic | Enzymatic hydrolysis of Si-O bonds | Silanediols |

| Aerobic | Oxidation of alkyl side chains | Hydroxylated and carboxylated derivatives |

Studies with bacteria such as Pseudomonas have indicated the potential for aerobic biodegradation of silicone oils. nih.gov The proposed mechanism involves the oxidation of the alkyl groups, which could make the molecule more susceptible to further breakdown. For this compound, this would involve the oxidation of the ethyl groups, potentially leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids, which could then be further metabolized.

Enzymatic Degradation of Siloxane Bonds

For methyl-substituted siloxanes, recent advancements have seen the engineering of enzymes, such as cytochrome P450, to break the silicon-carbon (Si-C) bonds. sciencedaily.comnih.govchemistryworld.com This process involves the oxidation of a methyl group, which then facilitates the cleavage of the Si-C bond. sciencedaily.com However, this mechanism addresses the peripheral organic groups rather than the core siloxane ring structure.

The enzymatic breakdown of the siloxane backbone itself is a critical step for the complete biodegradation of these compounds. While microbial degradation of D4 has been observed under anaerobic conditions, leading to the formation of dimethylsilanediol, the specific enzymes responsible for the hydrolytic cleavage of the Si-O bonds in the cyclic structure have not been fully characterized. nih.govnih.gov Information on analogous enzymatic processes for ethyl-substituted siloxanes like this compound is not yet present in the available scientific record.

Biological Processes Influencing Persistence (Chemical, not biological impact)

The persistence of a chemical in the environment is influenced by a combination of biotic and abiotic factors. For siloxanes, their low water solubility and high volatility are key determinants of their environmental distribution. service.gov.uk Biological processes, primarily microbial activity, can play a role in the ultimate degradation of these compounds.

Studies on octamethylcyclotetrasiloxane (D4) indicate that it is not readily biodegradable in aquatic systems. service.gov.uk However, evidence suggests that microbial degradation can occur in environments like composted sewage sludge under anaerobic conditions. nih.govnih.gov The process is observed to be slow, with one study showing at least 3% conversion of D4 to its hydrolysis product, dimethylsilanediol, after 100 days of incubation. nih.gov This indicates that viable microorganisms are necessary for the degradation to occur. nih.gov

Future Directions and Emerging Research Opportunities for Octaethylcyclotetrasiloxane

Development of "Green Chemistry" Approaches in OECTS Synthesis and Polymerization

The principles of "green chemistry" are becoming increasingly integral to the synthesis and polymerization of organosilicon compounds, including those derived from OECTS. Research is actively pursuing more environmentally friendly and efficient methods to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising approach involves the utilization of byproducts from existing industrial processes. For instance, low-molecular-weight debris from polydimethylsiloxane (B3030410) rubber production can serve as a raw material for the synthesis of cyclotetrasiloxanes, turning industrial waste into valuable chemical precursors. nih.gov This strategy aligns with the green chemistry principle of using renewable or recycled feedstocks.

Another key area of development is the move towards solvent-free and catalyst-free reaction conditions. A facile and environmentally friendly method for synthesizing soluble polysilsesquioxane with side-chain phthalimide (B116566) groups has been demonstrated through a hydrolytic polycondensation reaction conducted in the absence of any solvents or catalysts. mdpi.com This approach significantly reduces the environmental impact associated with volatile organic compounds and catalyst residues. Similarly, easily scalable and environmentally friendly methods have been applied to obtain polysiloxane/nanosilica nanocomposites. mdpi.com

The development of metal-free organocatalysts for polymerization reactions also represents a significant step forward in green chemistry. For the first time, metal-free organocatalysis has been demonstrated for the living cationic polymerization of vinyl and styrene (B11656) polymers at room temperature, offering a more efficient and environmentally benign alternative to traditional metal-based catalysts. chemeurope.com Such innovations in catalysis could be adapted for the ring-opening polymerization of OECTS to produce polysiloxanes with well-defined structures and properties. Furthermore, the use of electrochemical methods, which can preclude the need for chemical oxidants and utilize environmentally benign ionic liquids as solvents, presents a sustainable pathway for polymer synthesis. nih.gov

The following table summarizes key green chemistry approaches applicable to the synthesis and polymerization of OECTS and related organosilicon compounds:

| Green Chemistry Approach | Description | Potential Benefits for OECTS Chemistry |

| Use of Recycled Feedstocks | Utilizing byproducts from other industrial processes, such as polydimethylsiloxane rubber production, as starting materials. nih.gov | Reduces waste, lowers costs, and improves the overall sustainability of the process. |

| Solvent-Free and Catalyst-Free Reactions | Conducting polymerization, such as hydrolytic polycondensation, without the need for organic solvents or catalysts. mdpi.com | Minimizes the use and release of hazardous substances, simplifies purification, and reduces environmental impact. |

| Metal-Free Organocatalysis | Employing organic molecules as catalysts for polymerization instead of traditional metal-based catalysts. chemeurope.com | Avoids issues of metal contamination in the final product and offers a more environmentally friendly catalytic system. |

| Electrochemical Synthesis | Utilizing electrochemical methods to drive polymerization, potentially in ionic liquids that act as both solvent and electrolyte. nih.gov | Reduces the need for chemical oxidants and volatile organic solvents, offering a more sustainable synthetic route. |

Engineering Novel Polysiloxane Materials with OECTS-Derived Units for Specific Advanced Chemical Applications

The unique properties of polysiloxanes, such as their flexibility, thermal stability, and dielectric properties, make them highly desirable for a wide range of advanced applications. By incorporating OECTS-derived units into polysiloxane backbones, researchers can engineer novel materials with tailored properties for specific and demanding technological needs.

For flexible and wearable electronics , polysiloxanes are being developed as key components in devices like intrinsically stretchable organic electrochemical transistors (OECTs). sol-gel.net These materials can serve as flexible and biocompatible dielectric substrates. mdpi.com The ability to modify the polysiloxane backbone with OECTS allows for the fine-tuning of mechanical properties, such as Young's modulus, and dielectric performance to meet the requirements of wearable sensors and displays. mdpi.com

Polysiloxane-based materials are also at the forefront of research in polymer electrolytes for next-generation batteries and electrochemical devices. Polysiloxanes with oligo-oxyethylene side chains can form complexes with salts like lithium perchlorate (B79767) to create solid polymer electrolytes. researchgate.net The structure of the polysiloxane, which can be controlled through the use of precursors like OECTS, influences the ionic conductivity and mechanical stability of the electrolyte.

The following table details some of the advanced applications for polysiloxane materials derived from OECTS and the key properties being engineered:

| Application Area | Desired Material Properties | Role of OECTS-Derived Units |

| Optoelectronics | Good solubility, film-forming ability, thermal and chemical resistance, tunable refractive index. researchgate.net | Provides a stable and processable backbone that can be functionalized to achieve specific optical and electronic properties. |

| Stretchable Electronics | Flexibility, low Young's modulus, good dielectric properties, biocompatibility. mdpi.comsol-gel.net | Allows for the creation of soft, stretchable materials that can conform to non-planar surfaces, essential for wearable devices. |

| Polymer Electrolytes | High ionic conductivity, mechanical stability, good electrochemical stability. researchgate.net | Enables the design of polymer architectures that facilitate ion transport while maintaining structural integrity. |

| Nanodielectrics | High dielectric permittivity, low dielectric loss, good processability. mdpi.com | Can be used to create nanocomposites with enhanced dielectric properties for applications in energy storage and electronic insulation. |

Exploration of OECTS in Catalysis and Reaction Media

The potential applications of OECTS and related organosilicon compounds in catalysis and as reaction media represent a nascent but promising area of research. The unique chemical and physical properties of these materials could lead to the development of novel catalytic systems and reaction environments with enhanced performance and sustainability.

In the realm of catalysis , organosilicon compounds can serve as supports for catalytic species. For example, titanium-functionalized silicone nanospheres have been shown to be effective catalysts for the selective epoxidation of cyclohexene. researchgate.net The silicone support provides a high surface area and allows for the site-isolation of the catalytic centers, leading to activities and selectivities that are superior to comparable homogeneous systems. researchgate.net OECTS could potentially be used to create structured silicone supports with well-defined porosity and surface chemistry for a variety of catalytic applications.

As reaction media , organosilicon compounds, particularly polysiloxanes, offer several advantages. Their thermal stability, chemical inertness, and tunable solubility make them attractive alternatives to conventional organic solvents. The use of a solvent that can also act as a support electrolyte is a key consideration in electrochemistry. als-japan.com While water is a common solvent, non-aqueous solvents are often required for substances that are insoluble in water or unstable in its presence. als-japan.com The low polarity and high thermal stability of polysiloxanes derived from OECTS could make them suitable as solvents for specific organic reactions, particularly at high temperatures.

The concept of a solvent generating electrical power to drive electrochemical reactions has been demonstrated with asymmetric catalytic particles in a surrounding solvent. mit.edu This opens up intriguing possibilities for using functionalized polysiloxanes as "active" reaction media that can participate in or influence the course of a chemical transformation.

The following table summarizes the potential roles of OECTS and its derivatives in catalysis and as reaction media:

| Role | Potential Application | Key Properties of OECTS-Derived Materials |

| Catalyst Support | Heterogeneous catalysis, such as selective oxidation reactions. researchgate.net | High surface area, thermal stability, chemical inertness, ability to be functionalized with catalytic sites. |

| Reaction Medium | High-temperature organic synthesis, electrochemistry. | Thermal stability, chemical inertness, tunable solubility, low polarity. als-japan.com |

| Active Reaction Medium | In situ generation of catalytic species, electrochemical synthesis. | Ability to be functionalized, potential to interact with and influence reactants and intermediates. mit.edu |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for octaethylcyclotetrasiloxane?

- Methodological Answer : this compound is typically synthesized via hydrolysis-condensation reactions of diethyldichlorosilane in the presence of a base catalyst. Key reagents include dichlorodiethylsilane (97% purity) and solvents like hexane or tetrahydrofuran (THF). Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography (GC) for purity analysis, and mass spectrometry (MS) for molecular weight validation. Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to minimize cyclic byproducts like hexamethylcyclotrisiloxane .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting this compound in environmental samples due to its high sensitivity and specificity. Non-polar capillary columns (e.g., methyl silicone) are preferred for separating siloxane derivatives. Method validation should include recovery studies in matrices like water, soil, and air, with detection limits optimized using calibration curves spanning 0.1–100 ppm. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include vapor pressure (to assess volatility), water solubility (for environmental fate studies), and log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. Experimental determination should follow OECD guidelines: vapor pressure via torsion effusion, water solubility using shake-flask methods, and log Kow via HPLC or slow-stir techniques. Data must be cross-validated with computational models (e.g., EPI Suite) to resolve discrepancies .

Advanced Research Questions

Q. How can environmental fate models be parameterized for this compound in aquatic ecosystems?

- Methodological Answer : Use multimedia fugacity models (e.g., EQC, SimpleBox) by inputting measured or estimated values for hydrolysis rate, biodegradation half-life, and sediment adsorption coefficients. Field data on pH, temperature, and organic carbon content are essential for site-specific adjustments. Model outputs should be validated against monitored environmental concentrations (MECs) in water and sediment. Sensitivity analysis identifies dominant pathways (e.g., volatilization vs. hydrolysis) .

Q. What strategies reconcile contradictions between industry-submitted and independent toxicity data?

- Methodological Answer : Apply weight-of-evidence (WoE) frameworks to evaluate study quality. Prioritize peer-reviewed studies adhering to OECD Test Guidelines (e.g., OECD 203 for acute fish toxicity). For industry data, verify compliance with Good Laboratory Practices (GLP) and assess potential conflicts of interest. Meta-analysis techniques (e.g., fixed-effects models) can statistically integrate disparate datasets, while mechanistic toxicology studies (e.g., gene expression profiling) resolve mechanistic inconsistencies .

Q. How to design ecotoxicological studies addressing species-specific sensitivities to this compound?

- Methodological Answer : Use a tiered approach:

- Tier 1 : Acute toxicity tests on model organisms (Daphnia magna, Danio rerio) per OECD 202/203.

- Tier 2 : Chronic exposure studies (e.g., 21-day fish early-life stage tests) to derive NOEC/LOEC values.

- Tier 3 : Mesocosm studies evaluating community-level impacts, incorporating biomarkers (e.g., acetylcholinesterase inhibition). Compare results to toxicological benchmarks (e.g., HC₅ values) using species sensitivity distributions (SSDs) .

Q. What methodologies assess population-level exposure to this compound in occupational settings?

- Methodological Answer : Combine air monitoring (personal samplers with GC-MS analysis) with biomonitoring (serum/urine analysis for siloxane metabolites). Spatial-temporal exposure models integrate workplace activity patterns (e.g., duration, proximity to emission sources) and engineering controls (e.g., ventilation efficiency). Probabilistic risk assessment (PRA) tools like Crystal Ball quantify uncertainty in exposure estimates for fenceline communities .

Methodological Notes

- Data Prioritization : When compiling data, prioritize peer-reviewed studies indexed in HERO or PubChem over gray literature. Use exclusion criteria (e.g., studies lacking QA/QC protocols) to filter low-quality sources .

- Interdisciplinary Integration : Combine computational chemistry (e.g., QSARs for property prediction) with experimental toxicology to address data gaps. Cross-reference regulatory databases (e.g., EPA CompTox Dashboard) for hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.